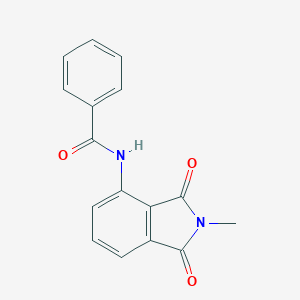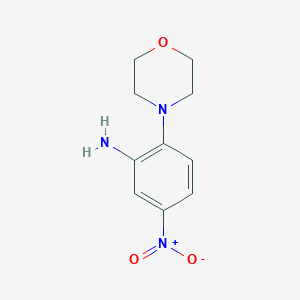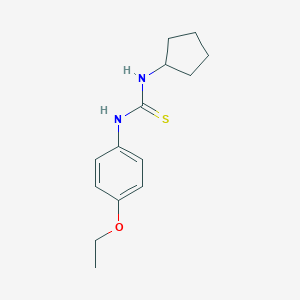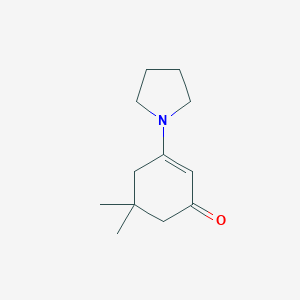
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one, commonly known as DMCPA, is a cyclic enamine compound. It is widely used in scientific research for its unique properties. DMCPA is a colorless, crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has a wide range of applications in the field of chemistry, biology, and pharmacology. In
Mécanisme D'action
DMCPA acts as a nucleophile and forms a stable complex with metal ions. This complex can then undergo various reactions such as oxidation, reduction, and substitution. DMCPA can also undergo cycloaddition reactions with various substrates.
Effets Biochimiques Et Physiologiques
DMCPA has been shown to have antitumor and antiviral properties. It has also been shown to inhibit the growth of certain bacteria. DMCPA has been found to have no significant toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
DMCPA is a versatile compound that can be used in a variety of reactions. It is stable and easy to handle. However, DMCPA is expensive and not readily available in large quantities.
Orientations Futures
DMCPA has the potential for a wide range of future applications. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. DMCPA can also be used as a chiral auxiliary in asymmetric synthesis. Further research is needed to explore the full potential of DMCPA.
Méthodes De Synthèse
DMCPA can be synthesized through a multistep process. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. The second step involves the reaction of N-methylcyclohexylamine with acetaldehyde to form N-methyl-5,5-dimethyl-2-cyclohexen-1-imine. The final step involves the reaction of N-methyl-5,5-dimethyl-2-cyclohexen-1-imine with formaldehyde to form DMCPA.
Applications De Recherche Scientifique
DMCPA has a wide range of applications in scientific research. It is used as a ligand in metal-catalyzed reactions, as a chiral auxiliary in asymmetric synthesis, and as a reagent in organic synthesis. DMCPA is also used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
3357-16-2 |
|---|---|
Nom du produit |
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one |
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c1-12(2)8-10(7-11(14)9-12)13-5-3-4-6-13/h7H,3-6,8-9H2,1-2H3 |
Clé InChI |
QUHBLBSKTJUBLZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)N2CCCC2)C |
SMILES canonique |
CC1(CC(=CC(=O)C1)N2CCCC2)C |
Autres numéros CAS |
3357-16-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
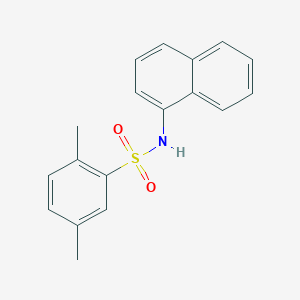
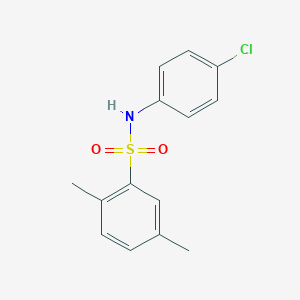
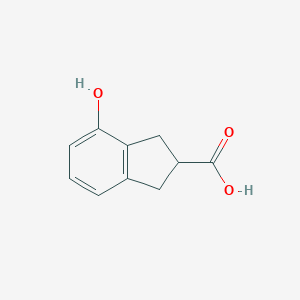

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
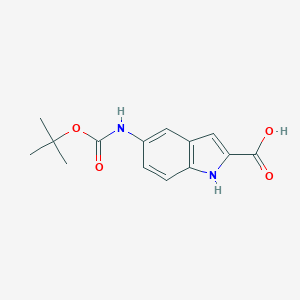
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
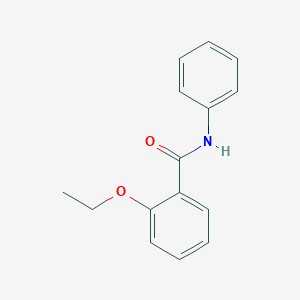
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)
